![molecular formula C10H13NO B3306067 4-[(Cyclopropylamino)methyl]phenol CAS No. 926201-89-0](/img/structure/B3306067.png)
4-[(Cyclopropylamino)methyl]phenol
Vue d'ensemble
Description
4-[(Cyclopropylamino)methyl]phenol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Science Applications
Phenolic compounds are studied for their occurrence and impact on the environment. For instance, research on the environmental presence, toxicity, and degradation of antimicrobial agents like triclosan, which shares structural similarities with phenolics, highlights concerns about their persistence in natural waters and potential to form more toxic by-products (Bedoux et al., 2012)[https://consensus.app/papers/occurrence-toxicity-byproducts-environment-bedoux/885655f4ea125cd6baeb4bfecbab67f5/?utm_source=chatgpt]. Similarly, studies on synthetic phenolic antioxidants (SPAs) focus on their widespread use, environmental occurrence, human exposure, and potential health risks, emphasizing the need for less toxic and more environmentally friendly alternatives (Liu & Mabury, 2020)[https://consensus.app/papers/phenolic-antioxidants-review-environmental-occurrence-liu/2289d2bd211d54bc8c78f5f20a277329/?utm_source=chatgpt].
Pharmacological and Biological Research
Phenolic compounds are recognized for their diverse pharmacological properties. For example, chlorogenic acid exhibits antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities, suggesting its potential for treating diseases like diabetes and obesity (Naveed et al., 2018)[https://consensus.app/papers/acid-review-call-research-naveed/13b8052cf8fd5924a1633ec8bd462487/?utm_source=chatgpt]. Carvacrol, another phenolic compound, is noted for its antimicrobial and anti-biofilm activities, offering a basis for developing new anti-infective materials (Marchese et al., 2018)[https://consensus.app/papers/plant-compound-carvacrol-antibiofilm-agent-synergies-marchese/0e24bb9212f35e668c57e8625a82b99d/?utm_source=chatgpt].
Food Science and Nutrition
In the realm of food science, phenolic compounds are encapsulated within nano/microemulsion systems to improve their solubility, stability, and bioavailability. This approach aims to expand their application in foods, supplements, and pharmaceuticals, highlighting the technological efforts to harness phenolics' health benefits more effectively (Garavand et al., 2021)[https://consensus.app/papers/encapsulation-compounds-within-nanomicroemulsion-garavand/00b6c9a56a145e5f9a589cda42b77ec5/?utm_source=chatgpt].
Propriétés
IUPAC Name |
4-[(cyclopropylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-10-5-1-8(2-6-10)7-11-9-3-4-9/h1-2,5-6,9,11-12H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWSHXQLGSJANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297071 | |
| Record name | 4-[(Cyclopropylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926201-89-0 | |
| Record name | 4-[(Cyclopropylamino)methyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926201-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Cyclopropylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


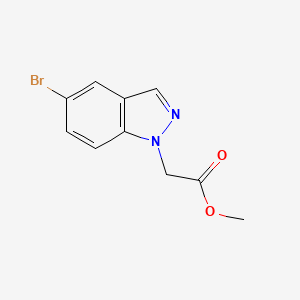
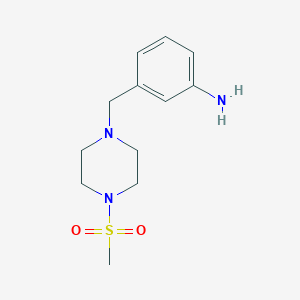
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B3306000.png)
![2-(hydroxymethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3306010.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B3306018.png)
![{2-[4-(Pyrrolidin-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B3306020.png)
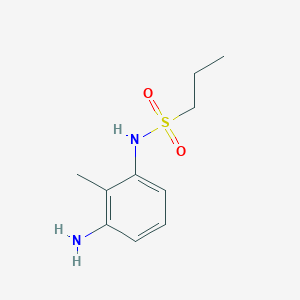

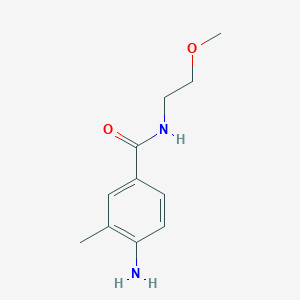
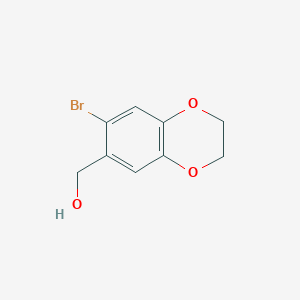
![6-Bromo-2-[2-(3-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306046.png)


![{3-[(Pyridin-2-yl)methoxy]phenyl}methanamine](/img/structure/B3306060.png)
